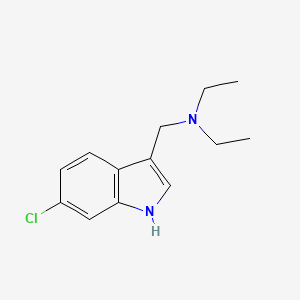

N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

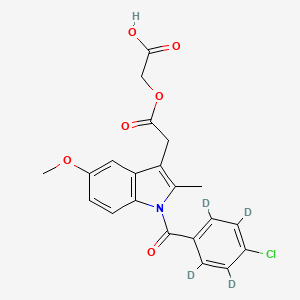

N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine, also known by its chemical formula C13H17ClN2 , is a synthetic compound. Its molecular weight is approximately 236.743 g/mol .

Synthesis Analysis

The synthesis of this compound involves the reaction between 6-Chloroindole and N-ethylethanamine . The chloroindole moiety is introduced via a nucleophilic aromatic substitution reaction. The resulting product is an amine derivative with a chlorine-substituted indole ring .

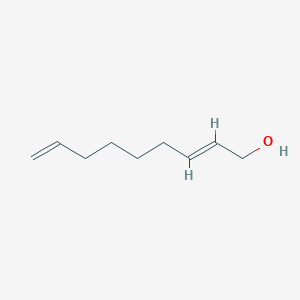

Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring with a chlorine atom at the 6-position. The ethylethanamine group is attached to the indole nitrogen. The compound exhibits a tertiary amine functionality .

Chemical Reactions Analysis

Scientific Research Applications

Analytical Methodologies and Psychoactive Derivatives

A comprehensive review by Brandt & Martins (2010) delves into the analytical methodologies for detecting and characterizing N,N-dialkylated tryptamines. These compounds can induce altered states of consciousness, with their psychoactivity dependent on specific substituents on the indole ring and ethylamine side chain. This work highlights the utilization of advanced chromatographic and electrophoresis techniques for the analysis of these derivatives, underscoring the significance of detecting these compounds for healthcare, forensic, and clinical applications.

Potential Therapeutic and Biological Functions

The research presented by Frecska et al. (2013) explores the sigma-1 receptor-mediated role of dimethyltryptamine (DMT), a closely related tryptamine, suggesting a broader physiological significance beyond its well-documented psychotropic effects. This study proposes that DMT and by extension, its analogs, could play a vital role in cellular protection mechanisms, potentially offering new directions for medical research in immunoregulation and tissue regeneration.

Neuropharmacology Insights

A detailed examination by Carbonaro & Gatch (2016) into the neuropharmacology of DMT provides insights into the compound's interaction within the central nervous system. The study discusses the pharmacokinetics and mechanisms of action of DMT, highlighting its roles as a neurotransmitter and potential therapeutic applications for psychiatric conditions such as anxiety and psychosis. This research underscores the complex interplay between tryptamines and neural signaling, suggesting avenues for further exploration into their potential clinical benefits.

Environmental and Analytical Considerations

The presence of N,N-dialkylated tryptamines in the environment and their detection pose significant challenges and opportunities for environmental monitoring and public health. Martins et al. (2010) discuss the analytical profiling of synthetic procedures and the detection of these compounds using mass spectrometry. This review emphasizes the importance of understanding the environmental impact and potential health implications of these substances, highlighting the need for accurate analytical methods to monitor their presence and distribution.

Safety and Hazards

Properties

IUPAC Name |

N-[(6-chloro-1H-indol-3-yl)methyl]-N-ethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2/c1-3-16(4-2)9-10-8-15-13-7-11(14)5-6-12(10)13/h5-8,15H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDCLJGGANGRBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CNC2=C1C=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652512 |

Source

|

| Record name | N-[(6-Chloro-1H-indol-3-yl)methyl]-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63353-00-4 |

Source

|

| Record name | N-[(6-Chloro-1H-indol-3-yl)methyl]-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Diazabicyclo[4.1.0]heptane-6-carboxamide,N-methyl-(9CI)](/img/no-structure.png)